p-Xylene-d10

Description

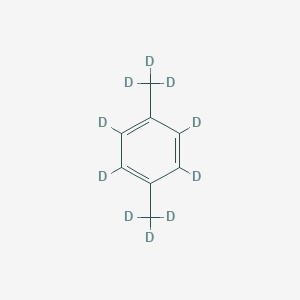

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKBWYHVLBVBO-ZGYYUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194021 | |

| Record name | (2H10)-p-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-88-1 | |

| Record name | 3,6-Di(methyl-d3)benzene-1,2,4,5-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H10)-p-Xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H10)-p-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H10)-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Xylene-d10 for Researchers, Scientists, and Drug Development Professionals

An Introduction to p-Xylene-d10: A Versatile Tool in Analytical and Medicinal Chemistry

This compound, a deuterated analogue of p-xylene, serves as a critical internal standard in the analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC/MS) and as a solvent in nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its utility stems from the incorporation of ten deuterium atoms, which imparts a distinct mass difference from its non-deuterated counterpart without significantly altering its chemical properties. This key feature allows for precise quantification in complex matrices and provides a "silent" solvent background in NMR studies. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Core Properties and Data

This compound, also known as 1,4-dimethylbenzene-d10, is a colorless liquid with the chemical formula C₆D₄(CD₃)₂.[1] The substitution of hydrogen with deuterium results in a higher molecular weight compared to p-xylene. Below is a summary of its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Weight | 116.23 g/mol | [1] |

| Chemical Formula | C₈D₁₀ | |

| CAS Number | 41051-88-1 | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Density | 0.948 g/mL at 25 °C | |

| Boiling Point | 135-138 °C | [3] |

| Melting Point | 13.2 °C | [4] |

| Refractive Index | n20/D 1.492 | |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, and benzene. | [5][6] |

| Vapor Pressure | 9 mmHg at 20 °C | [4] |

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of p-xylene or a suitable precursor. Common methods for introducing deuterium into aromatic rings include acid-catalyzed hydrogen-deuterium exchange, and transition metal-catalyzed reactions.[7][8][]

One prevalent laboratory-scale method is the acid-catalyzed hydrogen-deuterium (H/D) exchange. This reaction utilizes a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), to replace the hydrogen atoms on the aromatic ring and the methyl groups with deuterium atoms.[10]

Another effective method involves transition metal-catalyzed C-H activation/hydrogen isotope exchange (HIE).[7] Catalysts based on metals like iridium can facilitate the exchange of hydrogen for deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).[11][12]

A potential synthetic pathway is visualized below:

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Hydrogen-Deuterium Exchange

This protocol describes a general procedure for the deuteration of p-xylene using a strong deuterated acid.

Materials:

-

p-Xylene

-

Deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine p-xylene (1.0 mmol) with deuterated sulfuric acid (a molar excess, e.g., 5-10 equivalents).

-

Heat the mixture with stirring to a temperature of 50-100 °C. The reaction progress can be monitored by taking small aliquots and analyzing them by NMR spectroscopy to determine the degree of deuteration.

-

Continue heating for several hours to days, depending on the desired level of deuteration.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding D₂O.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate in D₂O, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purify the product by distillation or column chromatography if necessary.

Use of this compound as an Internal Standard for VOC Analysis in Water by GC/MS (Based on EPA Method 8260)

This protocol outlines the use of this compound as an internal standard for the quantification of volatile organic compounds in water samples, following the principles of U.S. Environmental Protection Agency (EPA) methods such as 8260.[13][14][15]

Materials:

-

This compound solution (certified standard)

-

Methanol (purge-and-trap grade)

-

Organic-free reagent water

-

VOC calibration standards

-

Sample vials (40 mL) with PTFE-lined septa

-

Microsyringes

-

Purge-and-trap concentrator

-

Gas chromatograph-mass spectrometer (GC/MS)

Procedure:

-

Preparation of Internal Standard Stock Solution:

-

Prepare a stock solution of this compound in methanol at a concentration of, for example, 25 µg/mL.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by adding known amounts of the target VOCs to organic-free reagent water in 40 mL vials.

-

Spike each calibration standard and a blank sample with a consistent amount of the this compound internal standard solution (e.g., 5 µL of a 25 µg/mL solution to yield a final concentration of 25 µg/L).

-

-

Sample Preparation:

-

Collect water samples in 40 mL vials, ensuring no headspace.

-

Just before analysis, spike each sample with the same amount of the this compound internal standard solution as used for the calibration standards.

-

-

GC/MS Analysis:

-

Analyze the prepared standards and samples using a purge-and-trap GC/MS system.

-

Typical GC/MS Parameters:

-

GC Column: DB-624 or equivalent

-

Oven Program: Start at 35°C, hold for 2 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.

-

Injector: Splitless mode

-

Carrier Gas: Helium

-

MS: Electron ionization (EI) mode, scanning from m/z 35 to 300.

-

-

-

Quantification:

-

Identify the characteristic ions for each target analyte and for this compound (e.g., m/z 116 for the molecular ion).

-

Calculate the relative response factor (RRF) for each analyte using the peak areas from the calibration standards.

-

Quantify the concentration of each analyte in the samples using the calculated RRFs and the peak areas of the analyte and the internal standard.

-

A visual representation of this workflow is provided below:

Spectroscopic Data

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 116. The fragmentation pattern will show losses of deuterated methyl groups (CD₃, mass 18) and other deuterated fragments.

The ¹H NMR spectrum of a high-purity this compound sample should ideally show no signals, as all protons have been replaced by deuterium. Any residual proton signals would indicate isotopic impurities. The ¹³C NMR spectrum will show signals for the deuterated carbon atoms, with chemical shifts similar to those of non-deuterated p-xylene, but the couplings to deuterium will result in characteristic splitting patterns.

| Nucleus | p-Xylene (non-deuterated) Chemical Shift (ppm) | Expected this compound Chemical Shift (ppm) |

| ¹H (Aromatic) | ~7.05 | - |

| ¹H (Methyl) | ~2.3 | - |

| ¹³C (Aromatic C-D) | ~129 | ~129 |

| ¹³C (Aromatic C-CD₃) | ~135 | ~135 |

| ¹³C (Methyl CD₃) | ~21 | ~21 |

Note: The expected chemical shifts for this compound are similar to the non-deuterated form, but the appearance of the signals in the ¹³C NMR will be different due to C-D coupling.[16][17]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. It is harmful if inhaled or absorbed through the skin and can cause irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Store in a tightly sealed container in a cool, dry place.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and analytical sciences. The detailed information on its properties, synthesis, and applications, particularly the experimental protocols, is intended to facilitate its effective use in the laboratory.

References

- 1. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]

- 2. armar-europa.de [armar-europa.de]

- 3. grokipedia.com [grokipedia.com]

- 4. p-Xylene - Wikipedia [en.wikipedia.org]

- 5. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. P-XYLENE CAS#: 106-42-3 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 13. gcms.cz [gcms.cz]

- 14. epa.gov [epa.gov]

- 15. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]

- 16. bmse000834 P-xylene at BMRB [bmrb.io]

- 17. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Core Chemical Properties of p-Xylene-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of p-Xylene-d10, a deuterated aromatic hydrocarbon. It details its applications in analytical chemistry, particularly as an internal standard for gas chromatography-mass spectrometry (GC-MS) and as a solvent in nuclear magnetic resonance (NMR) spectroscopy. This document also includes detailed experimental protocols and visualizations to support its use in research and development.

Core Chemical and Physical Properties

This compound, also known as 1,4-Dimethylbenzene-d10, is a deuterated form of p-xylene where all ten hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it an invaluable tool in various analytical techniques.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₆D₄(CD₃)₂ | [1] |

| Molecular Weight | 116.23 g/mol | [1] |

| CAS Number | 41051-88-1 | [2] |

| Appearance | Colorless liquid | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98.5% |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 13 °C | |

| Boiling Point | 135 °C | |

| Density | 0.948 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.492 | |

| Flash Point | 25 °C (77 °F) - closed cup | |

| Solubility | Insoluble in water | [3] |

Applications in Analytical Chemistry

The primary applications of this compound stem from its isotopic labeling. The mass difference between deuterium and protium allows for its easy differentiation in mass spectrometry, while the different nuclear magnetic properties of deuterium are advantageous in NMR spectroscopy.

Internal Standard in GC-MS Analysis

This compound is frequently used as an internal standard for the quantification of volatile organic compounds (VOCs), particularly benzene, toluene, ethylbenzene, and xylenes (BTEX), in environmental and biological samples.[4] As an internal standard, a known amount of this compound is added to samples and calibration standards. It co-elutes with the analytes of interest but is detected at a different mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[5]

Solvent in NMR Spectroscopy

Deuterated solvents are essential in ¹H NMR spectroscopy to avoid large solvent signals that would obscure the signals from the analyte.[6][7][8][9] this compound can be used as a non-polar aprotic solvent for NMR analysis of compounds soluble in aromatic hydrocarbons.[10] Its deuterium signal is also utilized by modern NMR spectrometers to stabilize the magnetic field, a process known as locking.[7][9]

Experimental Protocols

Quantification of BTEX in Water by GC-MS with this compound Internal Standard

This protocol describes a general procedure for the analysis of BTEX in water samples using this compound as an internal standard.

1. Preparation of Standards:

-

Stock Standard Solution: Prepare a stock solution containing benzene, toluene, ethylbenzene, and xylenes (o-, m-, p-xylene) in methanol at a concentration of, for example, 2000 µg/mL.

-

Working Calibration Standards: Prepare a series of working calibration standards by diluting the stock solution in organic-free reagent water to achieve a desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100 µg/L).

-

Internal Standard Spiking Solution: Prepare a solution of this compound in methanol at a concentration of, for example, 25 µg/mL.

-

Spiking of Standards and Samples: Add a precise volume of the internal standard spiking solution to each calibration standard and sample to achieve a final concentration of, for instance, 10 µg/L.

2. Sample Preparation (Purge and Trap):

-

Place a 5-10 mL aliquot of the spiked water sample into a purge-and-trap vessel.

-

Purge the sample with an inert gas (e.g., helium) for a set time (e.g., 11 minutes) at a specific flow rate (e.g., 40 mL/min). The volatile analytes and the internal standard will be carried onto a sorbent trap.

-

Heat the trap to desorb the analytes onto the GC column.

3. GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: 60 m x 0.25 mm ID, 1.4 µm film thickness capillary column (e.g., DB-624 or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 35-40 °C, hold for 2-5 minutes.

-

Ramp: Increase to 180-220 °C at a rate of 8-10 °C/min.

-

Hold at the final temperature for 2-5 minutes.

-

-

Injector: Split/splitless injector, operated in splitless mode for a set time (e.g., 1 minute).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

-

Ions to Monitor:

-

Benzene: m/z 78

-

Toluene: m/z 91, 92

-

Ethylbenzene: m/z 91, 106

-

m,p,o-Xylene: m/z 91, 106

-

This compound (Internal Standard): m/z 98, 116

-

-

4. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of each analyte in the samples by calculating its peak area ratio to the internal standard and using the calibration curve.

NMR Sample Preparation with this compound as a Solvent

This protocol outlines the steps for preparing a sample for NMR analysis using this compound as the solvent.

1. Sample Preparation:

-

Ensure the sample is dry and free of particulate matter.

-

Weigh an appropriate amount of the sample (typically 1-10 mg for ¹H NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of this compound to the vial.

-

Gently agitate the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.

2. Transfer to NMR Tube:

-

Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Ensure the height of the liquid in the NMR tube is sufficient to cover the NMR probe's detection region (typically around 4-5 cm).

3. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of this compound.

-

Shim the magnetic field to obtain optimal resolution. The quality of the shimming will directly affect the resolution of the resulting spectrum.

-

Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for VOC Analysis using this compound as an Internal Standard

References

- 1. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]

- 2. 41051-88-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]

- 9. myuchem.com [myuchem.com]

- 10. armar-europa.de [armar-europa.de]

p-Xylene-d10 molecular weight

An In-depth Technical Guide to the Molecular Weight of p-Xylene-d10

Introduction

Deuterated compounds, such as this compound, are invaluable tools in various scientific disciplines, including drug metabolism studies, environmental analysis, and as internal standards in mass spectrometry.[1] A precise understanding of their molecular weight is fundamental for the accurate interpretation of experimental data. This guide provides a comprehensive overview of the molecular weight of this compound, the experimental protocols for its determination, and the underlying principles for researchers, scientists, and drug development professionals.

Molecular Weight and Isotopic Composition

The molecular weight of a deuterated compound is calculated based on the sum of the atomic masses of its constituent isotopes. In the case of this compound, all ten hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.

The chemical formula for this compound is C₈D₁₀ or C₆D₄(CD₃)₂.[2][3][4][5]

Below is a summary of the relevant isotopic masses and the calculated molecular weight of this compound.

| Component | Symbol | Isotopic Mass (Da) | Quantity in this compound | Total Mass (Da) |

| Carbon-12 | ¹²C | 12.000000 | 8 | 96.000000 |

| Deuterium | D or ²H | 2.014102 | 10 | 20.141020 |

| This compound | C₈D₁₀ | 116.141020 |

Note: The commonly cited molecular weight of 116.23 g/mol is the molar mass, which is numerically equivalent to the average molecular weight.[2][3][4][5][6] The monoisotopic mass, calculated using the mass of the most abundant isotopes (¹²C and ²H), is approximately 116.141 Da.

Experimental Determination of Molecular Weight

The molecular weight of deuterated compounds like this compound is typically determined using mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method for volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the molecular weight and confirm the isotopic purity of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., hexane or dichloromethane)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Helium gas (carrier gas)

-

Microsyringe

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen volatile solvent. The concentration should be optimized for the sensitivity of the instrument.

-

-

GC Separation:

-

Set the GC oven temperature program to effectively separate this compound from any potential impurities. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The sample is vaporized and carried by the helium gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.

-

-

Mass Spectrometry Analysis:

-

As this compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Ionization: The molecules are ionized, typically using Electron Ionization (EI), to form positively charged ions (molecular ions) and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z.

-

-

Data Interpretation:

-

The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. The m/z of this peak will correspond to its molecular weight.

-

The isotopic purity can be assessed by examining the relative intensities of the molecular ion peak and any peaks corresponding to partially deuterated species.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the GC-MS analysis of this compound.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [guidechem.com]

- 4. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. (2H10)-p-xylene | C8H10 | CID 566957 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of p-Xylene-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for p-Xylene-d10, a deuterated analog of p-xylene commonly utilized as an internal standard in the analysis of volatile organic compounds. The following sections detail the hazardous properties, handling procedures, and emergency protocols associated with this compound, compiled from various safety data sheets (SDS).

Section 1: Chemical Identification and Physical Properties

This compound, also known as 1,4-Dimethylbenzene-d10, is a flammable liquid and vapor. It is essential to understand its physical and chemical properties to ensure safe handling and storage.

| Property | Value | References |

| Chemical Formula | C₆D₄(CD₃)₂ | [1][2] |

| Molecular Weight | 116.23 g/mol | [2][3][4] |

| CAS Number | 41051-88-1 | [1][3][5] |

| Appearance | Liquid | [1][3] |

| Boiling Point | 135 °C (lit.) | [1][6] |

| Melting Point | 13 °C (lit.) | [1] |

| Flash Point | 25.0 °C (77.0 °F) - closed cup | [1] |

| Density | 0.948 g/mL at 25 °C (lit.) | [1][6] |

| Refractive Index | n20/D 1.492 (lit.) | [1][6] |

| Explosion Limits | 0.34 - 6.3 % (lit.) | [1] |

| Solubility | Insoluble in water. | [6] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour.[4] |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin.[4][7] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled.[4][7] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[4][7] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation.[5][7] |

| Aspiration hazard | 1 | H304: May be fatal if swallowed and enters airways.[1] |

| Specific target organ toxicity - single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][7] |

| Hazardous to the aquatic environment, chronic hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[1] |

Section 3: Toxicological Data

The toxicological effects of this compound are primarily based on data from its non-deuterated counterpart, p-xylene.

| Toxicity Metric | Value | Species | Exposure Route | Notes |

| LD50 | 5,000 mg/kg | Rat | Oral | [3] |

| LC50 | 4550 ppm (4 h) | Rat | Inhalation | Effects observed include chronic pulmonary edema, and other changes in the liver and blood cell count.[3] |

Section 4: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Take measures to prevent the build-up of electrostatic charge.[3][7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Use only non-sparking tools.[5]

-

Handle in accordance with good industrial hygiene and safety practice.[3][8]

-

Wash hands before breaks and at the end of the workday.[3][8]

Storage:

-

Store in a cool, dry, and well-ventilated place.[7]

-

Keep the container tightly closed.[7]

-

Protect from sunlight.[7]

-

Ground and bond containers and receiving equipment.[7]

-

Store at room temperature away from light and moisture.[2][8]

Section 5: Emergency Procedures and First Aid

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures:

-

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[3]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][7]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3][7]

-

In Case of Eye Contact: Flush eyes with water as a precaution. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do NOT use a water jet.[3]

-

Specific Hazards: Vapors are heavier than air and may spread along floors, forming explosive mixtures with air.[7] Hazardous combustion products include carbon oxides.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Section 6: Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

-

Eye/Face Protection: Use safety glasses with side-shields or goggles and a face shield. Equipment for eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][8]

-

Skin Protection: Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3] Choose body protection according to the amount and concentration of the dangerous substance at the workplace.[8]

-

Respiratory Protection: Where appropriate, use NIOSH/CEN approved respirators.[8]

Visualizing Safety Protocols

To further clarify the logical flow of safety and emergency procedures, the following diagrams have been generated using the DOT language.

References

- 1. This compound D 99atom 41051-88-1 [sigmaaldrich.com]

- 2. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. (2H10)-p-xylene | C8H10 | CID 566957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sds.chemdox.com [sds.chemdox.com]

- 6. This compound | 41051-88-1 [chemicalbook.com]

- 7. sds.chemdox.com [sds.chemdox.com]

- 8. isotope.com [isotope.com]

Unlocking the Potential of Deuterated p-Xylene: A Technical Guide for Researchers

An in-depth exploration of the applications, experimental protocols, and underlying principles of deuterated p-xylene in scientific research and drug development.

Deuterated p-xylene, a stable isotope-labeled analog of p-xylene, serves as a powerful and versatile tool across a spectrum of scientific disciplines. Its unique properties, stemming from the replacement of hydrogen with deuterium atoms, enable researchers to probe complex systems, enhance analytical precision, and investigate reaction mechanisms with a high degree of accuracy. This technical guide provides a comprehensive overview of the core uses of deuterated p-xylene, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to empower researchers, scientists, and drug development professionals in their work.

Core Applications of Deuterated p-Xylene

The utility of deuterated p-xylene is primarily centered around three key areas: its role as an internal standard in analytical chemistry, its application in Nuclear Magnetic Resonance (NMR) spectroscopy, and its use in mechanistic and metabolic studies, particularly relevant to drug development.

Internal Standard for Quantitative Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

In the quantitative analysis of volatile organic compounds (VOCs), including the BTEX compounds (Benzene, Toluene, Ethylbenzene, and Xylenes), deuterated p-xylene is an invaluable internal standard.[1][2][3] Its chemical similarity to the target analytes ensures comparable behavior during sample extraction and analysis, while its distinct mass allows for clear differentiation by the mass spectrometer. This corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and reliable quantification.[4]

| Parameter | Value | Reference |

| Isotopic Purity | ≥99 atom % D | Sigma-Aldrich |

| Chemical Purity | ≥98.5% | Sigma-Aldrich |

| Application | Internal Standard for GC/MS analysis of VOCs | [1][2] |

| Typical Concentration | Spiked at known concentrations (e.g., 333 ppb) | [1] |

| Matrix | Soil, Water, Air | [1][5] |

This protocol outlines a general procedure for the analysis of BTEX compounds in soil samples using headspace GC-MS with deuterated p-xylene as an internal standard.

Materials:

-

Soil sample

-

Methanol (purge and trap grade)

-

Deuterated p-xylene (p-xylene-d10) solution in methanol (known concentration)

-

BTEX calibration standards

-

Saturated sodium chloride solution

-

Headspace vials (20 mL) with caps and septa

-

Vortex mixer

-

Centrifuge

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with a headspace autosampler

Procedure:

-

Sample Preparation:

-

Weigh approximately 3 g of the soil sample into a 10 mL vial.

-

Add a precise volume of methanol to the vial.

-

Spike the sample with a known amount of the deuterated p-xylene internal standard solution.

-

Vortex the sample vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at a sufficient speed (e.g., 4500 rpm) to separate the soil from the methanol extract.[1]

-

-

Headspace Analysis:

-

Transfer a measured aliquot of the clear supernatant (methanol extract) into a 20 mL headspace vial.

-

Add a saturated salt solution to the vial to increase the partitioning of volatile compounds into the headspace.

-

Immediately seal the vial with a cap and septum.

-

Place the vial in the headspace autosampler.

-

-

GC-MS Analysis:

-

The headspace autosampler will heat the vial to a specific temperature for a set time to allow the volatile compounds to equilibrate in the headspace.

-

A sample of the headspace gas is then automatically injected into the GC-MS system.

-

The GC separates the different BTEX compounds and the deuterated p-xylene based on their boiling points and interactions with the column.

-

The MS detects and quantifies the compounds based on their mass-to-charge ratio.

-

-

Quantification:

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of BTEX compounds and a constant concentration of the deuterated p-xylene internal standard.

-

The ratio of the peak area of each BTEX analyte to the peak area of the deuterated p-xylene is plotted against the concentration of the analyte.

-

The concentration of the BTEX compounds in the unknown sample is then determined by comparing the analyte-to-internal standard peak area ratio from the sample to the calibration curve.

-

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated p-xylene finds significant use in NMR spectroscopy, primarily as a solvent and as a probe for studying molecular ordering and dynamics.

-

Deuterated Solvent: While less common than other deuterated solvents like chloroform-d or DMSO-d6, deuterated p-xylene can be used as a non-polar, aromatic solvent in ¹H NMR when the analyte is highly soluble in it and other solvents are unsuitable.[6][7] Its deuterium signal can be used for the spectrometer's lock system to stabilize the magnetic field.[7]

-

Probing Molecular Environments: In ²H (Deuterium) NMR, the quadrupolar nucleus of deuterium is highly sensitive to its local electronic environment. This makes deuterated p-xylene an excellent probe molecule for studying the anisotropic environments of liquid crystals.[8] By observing the splitting of the deuterium signal, researchers can gain insights into the orientational order and dynamics of the liquid crystal host.

Materials:

-

Deuterated p-xylene (this compound)

-

Liquid crystal solvent

-

High-quality 5 mm NMR tube

-

Vortex mixer

-

Pipettes

Procedure:

-

Prepare the Solution:

-

Accurately weigh a small amount of the liquid crystal solvent into a clean, dry vial.

-

Add a small, known amount of deuterated p-xylene to the liquid crystal. The concentration of the deuterated p-xylene should be low enough not to significantly perturb the liquid crystal phase (typically < 5 mol%).

-

Gently warm the mixture if necessary to ensure the liquid crystal is in its isotropic phase for homogeneous mixing.

-

Vortex the mixture thoroughly to ensure a uniform solution.

-

-

Fill the NMR Tube:

-

Carefully transfer the solution into a clean, high-quality 5 mm NMR tube using a pipette.

-

The sample height in the tube should be appropriate for the specific NMR spectrometer being used (typically around 4-5 cm).

-

-

Equilibration and Analysis:

-

Place the NMR tube in the spectrometer's probe.

-

Allow the sample to equilibrate at the desired temperature to form the desired liquid crystal phase.

-

Acquire the ²H NMR spectrum. The spectrum of the deuterated p-xylene will show a characteristic splitting pattern that depends on the degree of molecular ordering in the liquid crystal.

-

Mechanistic and Metabolic Studies in Drug Development

The use of deuterated compounds is a well-established strategy in drug development to improve the pharmacokinetic profiles of drug candidates.[9] By replacing hydrogen with deuterium at a site of metabolic attack, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of metabolism. This phenomenon is known as the Kinetic Isotope Effect (KIE).[10]

While there are no specific drugs based on deuterated p-xylene, its metabolism serves as a model for understanding how deuteration can impact the breakdown of aromatic compounds containing methyl groups. The primary metabolic pathway for p-xylene involves the oxidation of one of the methyl groups by cytochrome P450 enzymes.[11] Deuterating these methyl groups can significantly alter the rate and products of metabolism.

The following diagram illustrates the conceptual metabolic pathway of p-xylene and how deuteration of the methyl groups can influence its biotransformation.

By slowing down the metabolism, deuteration can lead to:

-

Increased drug exposure: A longer half-life can result in higher and more sustained plasma concentrations of the drug.

-

Reduced formation of toxic metabolites: If a metabolite is responsible for adverse effects, slowing its formation can improve the safety profile of a drug.

-

Altered metabolic pathways: If a drug has multiple metabolic pathways, deuteration at one site can shift the metabolism towards other pathways, potentially leading to a different metabolite profile.

These principles are actively applied in modern drug discovery to optimize the properties of new chemical entities.

Conclusion

Deuterated p-xylene is a powerful and multifaceted tool for researchers across various scientific fields. Its application as an internal standard in GC-MS provides a robust method for accurate quantification of volatile organic compounds. In NMR spectroscopy, it serves as a valuable solvent and a sensitive probe for investigating molecular environments. Furthermore, the principles of its metabolism offer crucial insights into the application of the kinetic isotope effect in drug development to enhance the pharmacokinetic and safety profiles of new drug candidates. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective implementation of deuterated p-xylene in your research endeavors, unlocking its full potential to advance scientific discovery.

References

- 1. gcms.cz [gcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quality control in quantification of volatile organic compounds analysed by thermal desorption-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. labinsights.nl [labinsights.nl]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of p-Xylene-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated para-xylene (p-Xylene-d10). The information herein is intended to support research, analytical method development, and applications where isotopic labeling is crucial. Data is presented in a clear, tabular format, followed by a summary of standard experimental methodologies for property determination and a workflow diagram illustrating a common application.

Core Physical and Chemical Properties

This compound, with the chemical formula C₆D₄(CD₃)₂, is the deuterated analog of p-xylene. The substitution of hydrogen with deuterium atoms imparts a greater molecular weight and slight changes in physical properties compared to its non-deuterated counterpart, making it invaluable for use as an internal standard in mass spectrometry-based analyses.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Weight | 116.23 | g/mol | N/A |

| Density | 0.948 | g/mL | at 25 °C |

| Boiling Point | 135 | °C | at 1013 hPa |

| Melting Point | 13 | °C | N/A |

| Flash Point | 25.00 | °C | Closed Cup |

| Refractive Index | 1.492 | n20/D | at 20 °C |

| Water Solubility | Insoluble (0.2) | g/L | N/A |

| Appearance | Colorless Liquid | N/A | N/A |

| Isotopic Purity | ≥98 | atom % D | N/A |

Data compiled from various chemical suppliers and safety data sheets.[1][2][3][4][5][6][7]

Experimental Protocols for Property Determination

The physical properties listed above are determined using standard laboratory procedures. While specific instrument parameters may vary, the fundamental principles of these methodologies are well-established.

-

Boiling Point Determination: The boiling point is typically measured using the capillary method.[2][8][9] A small amount of the liquid is placed in a fusion tube with an inverted, sealed-end capillary tube submerged in it. The apparatus is heated slowly and uniformly in a heating block or Thiele tube.[8][9] The temperature at which a continuous and rapid stream of bubbles emerges from the capillary's open end is recorded as the boiling point.[9] This temperature signifies that the vapor pressure of the liquid equals the atmospheric pressure.[2][6]

-

Melting Point Determination: For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity.[3][10] A small, powdered sample is packed into a capillary tube, which is then placed in a melting point apparatus.[7][10] The sample is heated at a slow, controlled rate. The temperature range from the first sign of liquid formation to the complete liquefaction of the solid is recorded as the melting range.[10] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[10]

-

Density Measurement: The density of a liquid can be determined gravimetrically using a pycnometer, which is a glass flask with a precisely known volume.[11] The procedure involves weighing the empty, clean, and dry pycnometer, then weighing it again when filled with the liquid. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11] Another common method is the buoyancy technique, based on Archimedes' principle.[11]

-

Refractive Index Measurement: The refractive index is commonly measured using an Abbe refractometer.[12] A few drops of the liquid are placed on the prism surface. Light is passed through the sample, and the instrument measures the angle at which the light is refracted. This measurement is temperature-dependent, so the prism temperature is controlled, typically at 20°C.[1]

Application Workflow: GC/MS Analysis

This compound is frequently used as an internal standard for the quantification of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC/MS).[1] Its chemical similarity to related analytes ensures comparable behavior during extraction and injection, while its mass shift of +10 amu prevents interference with the non-deuterated counterparts.[1]

Caption: Workflow for VOC analysis using this compound as an internal standard (IS) in GC/MS.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. athabascau.ca [athabascau.ca]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. mt.com [mt.com]

- 12. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Isotopic Purity of p-Xylene-d10

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of p-Xylene-d10, a deuterated aromatic hydrocarbon crucial for various scientific applications. This document outlines the synthesis, purification, and rigorous analytical methodologies employed to ensure its high isotopic enrichment. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to support researchers in their understanding and utilization of this important compound.

Introduction

This compound (1,4-dimethylbenzene-d10) is a form of p-xylene where all ten hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic substitution makes it an invaluable tool in a range of scientific disciplines. Its primary applications include its use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, where it provides a clear analytical window free from interfering proton signals, and as an internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile organic compounds.[2][3] The efficacy of this compound in these applications is directly dependent on its isotopic and chemical purity.

Quantitative Data on this compound Purity

The quality of this compound is defined by its isotopic enrichment and overall chemical purity. Commercially available this compound typically meets high-purity standards, as detailed in the tables below.

Table 1: Typical Isotopic and Chemical Purity of Commercial this compound

| Parameter | Specification | Reference(s) |

| Isotopic Purity (atom % D) | ≥ 98% to ≥ 99% | [3] |

| Chemical Purity (Assay) | ≥ 98.5% | [3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆D₄(CD₃)₂ | [3] |

| Molecular Weight | 116.23 g/mol | [3] |

| Boiling Point | 135 °C (lit.) | [3] |

| Melting Point | 13 °C (lit.) | [3] |

| Density | 0.948 g/mL at 25 °C (lit.) | [3] |

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through a multi-step process involving deuteration of a suitable aromatic precursor. One common method is based on the Friedel-Crafts alkylation reaction.

Synthesis Pathway: Friedel-Crafts Alkylation

A plausible synthetic route involves the deuteration of toluene followed by a Friedel-Crafts methylation.

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound based on the Friedel-Crafts alkylation of deuterated toluene.

Materials:

-

Toluene-d8 (≥99 atom % D)

-

Methyl-d3 iodide (≥99 atom % D)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice-cold deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a dry nitrogen atmosphere.

-

Reactant Charging: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Addition of Toluene-d8: Slowly add toluene-d8 (1.0 eq) to the stirred suspension.

-

Addition of Methyl-d3 Iodide: Add methyl-d3 iodide (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quenching: Carefully quench the reaction by slowly adding ice-cold deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Analytical Methods for Isotopic Purity Determination

The isotopic purity of this compound is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Isotopic Purity Analysis

Caption: Analytical workflow for determining the isotopic purity of this compound.

Experimental Protocol: ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for quantifying the residual proton signals in deuterated solvents, thereby determining the isotopic purity.

Materials and Equipment:

-

This compound sample

-

Chloroform-d (CDCl₃) with a known internal standard (e.g., TMS)

-

NMR tubes

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of CDCl₃ containing a certified internal standard. Transfer the solution to an NMR tube.

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure a sufficient number of scans to obtain a high signal-to-noise ratio for the residual proton signals.

-

Use a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of the signals for accurate integration.

-

-

Data Analysis:

-

Integrate the area of the residual proton signals corresponding to the aromatic and methyl protons of p-Xylene.

-

Integrate the area of the internal standard signal.

-

Calculate the concentration of residual protons relative to the internal standard.

-

The isotopic purity (atom % D) is calculated as: Isotopic Purity (%) = (1 - (moles of residual H / total moles of H positions)) * 100

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and detect the different isotopologues of p-Xylene, allowing for the determination of the isotopic distribution.

Materials and Equipment:

-

This compound sample

-

High-purity hexane (or other suitable solvent)

-

GC-MS system with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in high-purity hexane (e.g., 1 µL/mL).

-

GC-MS Acquisition:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 150.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ion peaks for the different isotopologues (e.g., m/z 116 for C₈D₁₀, m/z 115 for C₈HD₉, etc.).

-

The isotopic purity is calculated based on the relative intensity of the fully deuterated species compared to the sum of all isotopologues.

-

Logical Relationships in Purity Assessment

The final determination of isotopic purity relies on a logical relationship between the results obtained from orthogonal analytical techniques.

Caption: Logical workflow for the final assessment of isotopic purity.

Conclusion

The high isotopic purity of this compound is essential for its reliable performance in sensitive analytical applications. This guide has provided a detailed overview of the synthesis, purification, and comprehensive analytical methodologies required to ensure the quality of this critical deuterated compound. The presented experimental protocols and workflows offer a practical resource for researchers and professionals in the fields of chemistry and drug development. Adherence to these rigorous quality control measures ensures the accuracy and reproducibility of experimental results where this compound is employed.

References

p-Xylene-d10: A Technical Guide to Solubility and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and core physicochemical properties of p-Xylene-d10. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data from its non-deuterated analog, p-xylene, as a close and reliable proxy. The minor differences in molecular weight and intermolecular forces between the two are not expected to significantly impact solubility in a practical laboratory setting.

Physicochemical Properties

This compound is a deuterated form of p-xylene, an aromatic hydrocarbon. It is a colorless liquid at room temperature. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Chemical Formula | C₈D₁₀ | N/A |

| Molecular Weight | 116.23 g/mol | N/A |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.861 g/mL at 20 °C | [2] |

| Melting Point | 12-13 °C | [2] |

| Boiling Point | 138 °C | [2] |

| Flash Point | 25 °C (77 °F) | [2] |

| Water Solubility | Insoluble | [1] |

| 181 mg/1000 g at 25 °C (for p-xylene) | [3] | |

| LogP | 3.16 at 20 °C (for p-xylene) | [4] |

Solubility Data

| Solvent | Qualitative Solubility | Quantitative Data (for p-xylene, where available) | Reference |

| Water | Insoluble | 181 mg/1000 g at 25 °C | [1][3] |

| Ethanol | Miscible | - | [4][5] |

| Ether (Diethyl ether) | Miscible | - | [4][5] |

| Acetone | Miscible | - | [4] |

| Benzene | Miscible | - | [4][5] |

| Chloroform | Miscible | - | [4] |

| Tetrachloroethylene | Miscible | - | [6] |

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of a compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringes and filters (if necessary)

Procedure:

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the solvent. The excess solute ensures that a saturated solution is formed.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand at the same temperature to let the undissolved solute settle. For finer suspensions, centrifugation at a constant temperature can be used to separate the excess solute.

-

Sample Extraction: Carefully extract a known volume of the clear, supernatant (the saturated solution) using a pipette or syringe. If necessary, filter the extracted sample to remove any remaining solid particles.

-

Quantification:

-

Gas Chromatography (GC): Prepare a series of standard solutions of this compound in the same solvent at known concentrations. Analyze both the standards and the saturated solution sample by GC. Construct a calibration curve from the standards and use it to determine the concentration of this compound in the saturated sample.

-

UV-Vis Spectrophotometry: If this compound has a suitable chromophore, this method can be used. Prepare standard solutions and a calibration curve as with GC. Measure the absorbance of the saturated solution sample and determine its concentration.

-

-

Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution, typically in units of g/L, mg/mL, or mol/L, at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

References

A Technical Guide to p-Xylene-d10: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p-Xylene-d10 (1,4-Dimethylbenzene-d10), a deuterated analog of p-xylene. Due to its isotopic purity, this compound serves as a critical internal standard in analytical methodologies, particularly in mass spectrometry-based applications for the quantification of volatile organic compounds (VOCs). This document outlines its structural formula, physicochemical properties, and detailed protocols for its application in research and development.

Structural Formula and Chemical Identity

This compound is a form of p-xylene where all ten hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a mass shift of +10 compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry.[1] The linear formula for this compound is C6D4(CD3)2.[1][2][3]

Caption: Structural formula of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C8D10 |

| Linear Formula | C6D4(CD3)2[1] |

| Molecular Weight | 116.23 g/mol [1][2][3][4] |

| CAS Number | 41051-88-1[1][2][3][5][6] |

| Isotopic Purity | ≥98 atom % D[2][5][6] |

| Assay | ≥98.5%[1] |

| Form | Liquid[1] |

| Boiling Point | 135 °C[1][5] |

| Melting Point | 13 °C[1] |

| Density | 0.948 g/mL at 25 °C[1][5] |

| Refractive Index | n20/D 1.492[1][5] |

| Solubility | Insoluble in water[5][6] |

Applications in Research and Drug Development

This compound is predominantly utilized as an internal standard (IS) for the analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC/MS).[1][5][6] Its utility stems from its chemical similarity to the unlabeled p-xylene, ensuring comparable behavior during sample extraction and chromatographic separation. However, its distinct mass allows for clear differentiation from the analyte of interest in the mass spectrometer.

Key applications include:

-

Environmental Analysis: Quantification of VOCs in environmental samples, such as landfill emissions.[1][5][6]

-

Metabolomics: Used in studies involving metabolic research.

-

NMR Spectroscopy: Serves as a solvent in nuclear magnetic resonance studies.[2]

Experimental Protocols

Use of this compound as an Internal Standard in GC/MS Analysis

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of p-xylene in a sample matrix.

Objective: To accurately quantify the concentration of p-xylene in a sample by correcting for variability in sample preparation and instrument response.

Materials:

-

This compound (≥98 atom % D)

-

p-Xylene (analytical standard)

-

High-purity solvent (e.g., cyclohexane, methanol)

-

Sample matrix

-

Volumetric flasks and pipettes

-

GC/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a high-purity solvent.

-

Prepare a stock solution of unlabeled p-xylene at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by adding varying known amounts of the p-xylene stock solution to volumetric flasks.

-

To each calibration standard, add a fixed, known amount of the this compound internal standard stock solution.

-

Dilute all calibration standards to the final volume with the solvent.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add the same fixed amount of the this compound internal standard stock solution as was added to the calibration standards.

-

Perform any necessary sample extraction or cleanup procedures.

-

-

GC/MS Analysis:

-

Inject the prepared calibration standards and samples into the GC/MS system.

-

Develop a chromatographic method that provides good separation of p-xylene from other matrix components.

-

Set the mass spectrometer to monitor for characteristic ions of both p-xylene and this compound.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of p-xylene to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of p-xylene.

-

For the unknown sample, calculate the peak area ratio of p-xylene to this compound.

-

Determine the concentration of p-xylene in the sample by using the calculated peak area ratio and the calibration curve.

-

Caption: Workflow for quantification using an internal standard.

References

- 1. 对二甲苯-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]

- 3. ð-Xylene-Dââ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. (2H10)-p-xylene | C8H10 | CID 566957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 41051-88-1 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

Methodological & Application

p-Xylene-d10 as an Internal Standard: Application Notes and Protocols for Researchers

Introduction

In the precise quantification of volatile organic compounds (VOCs), the use of an internal standard is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. p-Xylene-d10, a deuterated form of p-xylene, is an excellent internal standard for the analysis of a wide range of volatile organic compounds, particularly in environmental and biological matrices. Its chemical and physical properties are very similar to its non-deuterated counterpart and other related aromatic hydrocarbons like benzene, toluene, ethylbenzene, and other xylene isomers (BTEX). However, its mass is significantly different, allowing for clear differentiation in mass spectrometry-based analytical techniques.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. These guidelines are intended for researchers, scientists, and drug development professionals working in fields such as environmental monitoring, toxicology, and metabolomics.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₆D₄(CD₃)₂ |

| Molecular Weight | 116.23 g/mol |

| Boiling Point | 135 °C |

| Melting Point | 13 °C |

| Density | 0.948 g/mL at 25 °C |

| Isotopic Purity | ≥98 atom % D |

| CAS Number | 41051-88-1 |

Applications

This compound is a versatile internal standard with a broad range of applications in analytical chemistry.[1]

-

Environmental Analysis: It is frequently used for the quantification of VOCs in air, water, and soil samples.[1] This includes the analysis of pollutants from industrial emissions, landfill gas, and contaminated groundwater.[2]

-

Toxicology and Biomonitoring: In toxicological studies, this compound can be used to quantify exposure to xylene and other aromatic compounds by analyzing biological samples such as blood and urine.

-

Metabolomics: Deuterated standards like this compound are valuable in metabolomics research for the accurate quantification of endogenous metabolites in complex biological extracts.[3]

-

Drug Development: In the pharmaceutical industry, it can be employed in the analysis of residual solvents in drug products and for quantitative studies in drug metabolism.

Experimental Workflow for VOC Analysis using this compound

The following diagram illustrates a typical experimental workflow for the analysis of volatile organic compounds using this compound as an internal standard, from sample collection to data analysis.

Detailed Protocols

This section provides detailed protocols for the use of this compound as an internal standard for the analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in water samples by Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS). This method is based on general principles outlined in U.S. EPA methods 524.2 and 8260.[4][5]

Protocol 1: Preparation of Standards

1.1. This compound Internal Standard Stock Solution (100 µg/mL)

-

Allow the neat this compound standard to equilibrate to room temperature.

-

Accurately weigh approximately 10 mg of neat this compound into a 100 mL volumetric flask.

-

Dissolve and bring to volume with purge-and-trap grade methanol.

-

Cap and invert the flask several times to ensure thorough mixing.

-

Store the stock solution at 4°C in an amber vial with a PTFE-lined cap.

1.2. Internal Standard Working Solution (10 µg/mL)

-

Pipette 10 mL of the 100 µg/mL this compound stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with purge-and-trap grade methanol.

-

Mix thoroughly and store at 4°C.

1.3. Calibration Standards

-

Prepare a series of calibration standards containing the target analytes (BTEX) at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/L).

-

Prepare these standards in reagent-free water.

-

Spike each calibration standard with a constant concentration of the this compound internal standard working solution to achieve a final concentration of 10 µg/L.

Protocol 2: Sample Preparation and Analysis

2.1. Sample Collection and Preservation

-

Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

-

Ensure no headspace (air bubbles) is present in the vial.

-

If the samples are not to be analyzed immediately, preserve them by adding a few drops of 1:1 hydrochloric acid to adjust the pH to <2.

-

Store samples at 4°C until analysis.

2.2. Sample Spiking and Analysis

-

Allow samples and standards to come to room temperature before analysis.

-

For each 5 mL of sample or standard to be analyzed, add 5 µL of the 10 µg/mL this compound internal standard working solution. This results in a final internal standard concentration of 10 µg/L.

-

Immediately introduce the spiked sample into the purge and trap system.

-

Analyze the sample using the GC-MS conditions outlined in the table below.

Quantitative Data and Instrument Parameters

The following tables summarize typical quantitative data and recommended GC-MS parameters for the analysis of BTEX in water using this compound as an internal standard.

Table 1: Typical GC-MS Parameters

| Parameter | Setting |

| GC Column | 60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or equivalent) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp: 35°C, hold for 5 min; Ramp to 170°C at 8°C/min; Ramp to 220°C at 20°C/min, hold for 2 min |

| Injector | Splitless, 200°C |

| Purge and Trap | Purge gas: Helium at 40 mL/min for 11 min; Desorb at 250°C for 2 min |

| MS Transfer Line | 250°C |

| Ion Source Temp | 230°C |

| Mass Range | 35-300 amu |

| Mode | Electron Ionization (EI) at 70 eV, Full Scan |

Table 2: Quantitation and Target Ions

| Analyte | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Benzene | 78 | 77 | 52 |

| Toluene | 91 | 92 | 65 |

| Ethylbenzene | 91 | 106 | 77 |

| m/p-Xylene | 91 | 106 | 77 |

| o-Xylene | 91 | 106 | 77 |

| This compound (IS) | 100 | 116 | 84 |

Table 3: Representative Calibration and Quality Control Data

| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) | Method Detection Limit (MDL) (µg/L) | Average Recovery (%) |

| Benzene | 1 - 100 | >0.995 | 0.2 | 95 - 105 |

| Toluene | 1 - 100 | >0.995 | 0.3 | 92 - 108 |

| Ethylbenzene | 1 - 100 | >0.995 | 0.3 | 90 - 110 |

| m/p-Xylene | 1 - 100 | >0.995 | 0.4 | 90 - 110 |

| o-Xylene | 1 - 100 | >0.995 | 0.3 | 91 - 109 |

Data Analysis and Calculation

The concentration of each analyte is calculated using the response factor relative to the internal standard.

1. Calculation of Relative Response Factor (RRF):

RRF = (Ax / Cx) / (Ais / Cis)

Where:

-

Ax = Peak area of the analyte

-

Cx = Concentration of the analyte

-

Ais = Peak area of the internal standard (this compound)

-

Cis = Concentration of the internal standard (this compound)

2. Construction of Calibration Curve:

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area (Ax / Ais) against the concentration of the analyte for each calibration standard.

3. Calculation of Analyte Concentration in Samples:

Concentrationx = (Ax / Ais) * (Cis / RRFavg)

Where:

-

Concentrationx = Concentration of the analyte in the sample

-

Ax = Peak area of the analyte in the sample

-

Ais = Peak area of the internal standard in the sample

-

Cis = Concentration of the internal standard in the sample

-

RRFavg = Average Relative Response Factor from the calibration curve

Logical Relationship for Internal Standard Quantification

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

This compound is a highly effective internal standard for the quantitative analysis of volatile organic compounds by GC-MS. Its chemical similarity to many common analytes and its distinct mass make it an ideal choice for correcting analytical variability. The protocols and data presented here provide a robust framework for researchers to develop and validate their own analytical methods for a wide range of applications, from environmental monitoring to clinical research. By following these guidelines, scientists can achieve high-quality, reliable quantitative data.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. epa.gov [epa.gov]

- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 4. An isotope-dilution gas chromatography-mass spectrometry method for trace analysis of xylene metabolites in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dem.ri.gov [dem.ri.gov]

Application Notes and Protocols for the Use of p-Xylene-d10 in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction